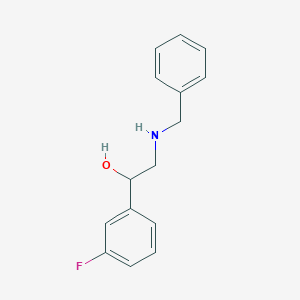![molecular formula C13H17FN2O B7560088 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone, also known as Fluroketamine, is a synthetic dissociative anaesthetic drug that has recently gained popularity in the research community due to its unique pharmacological properties. Fluroketamine is structurally similar to ketamine, a widely used anaesthetic drug, but with a fluorine atom attached to the phenyl ring. This modification has resulted in a drug that has a longer duration of action and a more potent anaesthetic effect.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee is similar to that of ketamine. It works by blocking the NMDA receptors in the brain, which leads to a dissociative state and anaesthesia. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee also affects other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has been shown to have similar biochemical and physiological effects to ketamine. It produces a dissociative state, which is characterised by feelings of detachment from the environment and oneself. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee also produces anaesthesia, analgesia, and amnesia. It has been shown to increase heart rate and blood pressure, which can be problematic in certain patient populations.
Advantages and Limitations for Lab Experiments
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has several advantages for lab experiments. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee also has a longer duration of action than ketamine, which allows for longer experiments. However, 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has limitations as well. Its effects on the cardiovascular system can be problematic in certain patient populations, and it may produce unwanted side effects such as nausea and vomiting.
Future Directions
There are several future directions for research on 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee for these conditions. Another area of interest is its potential as a tool for studying the role of NMDA receptors in various physiological and pathological conditions. Future studies should focus on the effects of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee on different NMDA receptor subtypes and their downstream signalling pathways. Finally, more research is needed to determine the safety and efficacy of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee in different patient populations, particularly those with cardiovascular or respiratory conditions.
Synthesis Methods
The synthesis of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee involves the reaction of 2-Fluorophenylacetonitrile with pyrrolidine and formaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound, 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee, through a series of chemical reactions.
Scientific Research Applications
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has gained popularity in the research community due to its unique pharmacological properties. It is a potent NMDA receptor antagonist, which makes it useful for studying the role of NMDA receptors in various physiological and pathological conditions. 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanonee has also been shown to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)7-13(17)16-6-5-10(8-15)9-16/h1-4,10H,5-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPBXCGURNZUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)

![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)

![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
